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2-chloro-N-{[(methylcarbamoyl)amino]methanethioyl}benzamide

Quorum sensing inhibition Pseudomonas aeruginosa QscR Molecular docking

2-Chloro-N-{[(methylcarbamoyl)amino]methanethioyl}benzamide (CAS 138712-72-8), also named N-(carbamoylcarbamothioyl)-2-chlorobenzamide (CID 2796468), is a synthetic acylthiourea–benzamide hybrid. It possesses a 2-chlorobenzamide core linked via a thiocarbonyl bridge to an N-methylcarbamoyl moiety (C₁₀H₁₀ClN₃O₂S, MW 271.72).

Molecular Formula C10H10ClN3O2S
Molecular Weight 271.72
CAS No. 138712-72-8
Cat. No. B2699667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-{[(methylcarbamoyl)amino]methanethioyl}benzamide
CAS138712-72-8
Molecular FormulaC10H10ClN3O2S
Molecular Weight271.72
Structural Identifiers
SMILESCNC(=O)NC(=S)NC(=O)C1=CC=CC=C1Cl
InChIInChI=1S/C10H10ClN3O2S/c1-12-9(16)14-10(17)13-8(15)6-4-2-3-5-7(6)11/h2-5H,1H3,(H3,12,13,14,15,16,17)
InChIKeyAPLGEAWUXWPDAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-{[(methylcarbamoyl)amino]methanethioyl}benzamide (CAS 138712-72-8): Structural Identity and Quorum-Sensing Modulator Classification


2-Chloro-N-{[(methylcarbamoyl)amino]methanethioyl}benzamide (CAS 138712-72-8), also named N-(carbamoylcarbamothioyl)-2-chlorobenzamide (CID 2796468), is a synthetic acylthiourea–benzamide hybrid [1]. It possesses a 2-chlorobenzamide core linked via a thiocarbonyl bridge to an N-methylcarbamoyl moiety (C₁₀H₁₀ClN₃O₂S, MW 271.72). The compound has been computationally profiled as a quorum-sensing (QS) modulator targeting the Pseudomonas aeruginosa QscR receptor, positioning it within the emerging class of anti-virulence agents that disrupt bacterial communication without imposing direct selective pressure for resistance [1].

Why Generic Acylthiourea or Benzamide QS Modulators Cannot Substitute for 2-Chloro-N-{[(methylcarbamoyl)amino]methanethioyl}benzamide (CAS 138712-72-8)


In-class acylthiourea–benzamide hybrids exhibit divergent binding modes and target selectivity profiles that preclude simple interchange [1]. The QscR binding pocket of P. aeruginosa accommodates ligands with distinct hydrophobic/hydrophilic balance, and subtle variations in substitution pattern (e.g., 2-chloro vs. 4-fluorobenzyl or sulfonamide scaffolds) produce quantitatively different docking scores and interaction fingerprints [1]. Consequently, procuring a generic “thiourea QS inhibitor” without verifying receptor-specific binding data risks selecting a compound with measurably inferior QscR engagement or unintended off-target activity at LasI [1].

Head-to-Head Computational Evidence for 2-Chloro-N-{[(methylcarbamoyl)amino]methanethioyl}benzamide (CAS 138712-72-8) vs. Comparator QS Modulators


QscR Docking Score of the Target Compound Relative to a Structurally Distinct QscR Ligand

In a unified molecular docking screen against the P. aeruginosa QscR receptor (PDB 6CC0), N-(carbamoylcarbamothioyl)-2-chlorobenzamide (CID 2796468) formed dual binding modes stabilized by pi-sulfur and pi-donor hydrogen bonds with CYS A:199 [1]. Although individual docking scores were not tabulated for this compound, the study used the same AutoDock Vina (PyRx) protocol for all 23 ADMET-filtered ligands, enabling cross-study ranking [1]. The well-characterized QscR ligand N-dodecanoyl-L-homoserine lactone served as a methodological benchmark with a binding score of –7.5 kcal/mol [1]. The qualitative description of “balanced hydrophobic and hydrophilic interactions” distinguishes this compound from the deeper-binding sulfonamide ligands Sulfamerazine and Sulfaperin [1].

Quorum sensing inhibition Pseudomonas aeruginosa QscR Molecular docking

Discrimination from Sulfonamide-Based QscR Ligands on Hydrophobic–Hydrophilic Balance

The published binding analysis explicitly contrasts the interaction mode of N-(carbamoylcarbamothioyl)-2-chlorobenzamide with sulfonamide-type QscR ligands [1]. Sulfamerazine and Sulfaperin exhibited stronger but narrower hydrophobic interactions, whereas the target compound and 5-chloro-N-(4-fluorobenzyl)thiophene-2-sulfonamide displayed a more balanced combination of hydrophobic and hydrophilic contacts [1]. This differential solvation character influences the ligand’s residence time and the conformational ensemble sampled by the receptor, as inferred from the conserved residue interaction network [1].

Ligand binding profile Hydrophobic interaction QscR active site

Conserved CYS A:199 Engagement Differentiates This Chemotype from LasI-Selective Ligands

Across all QscR–ligand complexes analyzed, CYS A:199 served as the anchor residue forming pi-sulfur and pi-donor hydrogen bonds [1]. The target compound engages CYS A:199 in a dual interaction mode identical to that of the reference QscR ligand 5-chloro-N-(4-fluorobenzyl)thiophene-2-sulfonamide, yet its acylthiourea scaffold is chemically distinct from both sulfonamides and the natural AHL-type ligands [1]. By contrast, LasI-targeted compounds such as Sulfamerazine form conventional hydrogen bonds with GLN A:189 and ARG A:220 rather than relying on CYS A:199 [1]. This residue-level selectivity fingerprint provides a structural basis for discriminating QscR-preferring from LasI-preferring chemotypes.

Receptor selectivity LasI QscR CYS A:199 residue interaction

Optimal Application Scenarios for 2-Chloro-N-{[(methylcarbamoyl)amino]methanethioyl}benzamide (CAS 138712-72-8) Based on Differential Evidence


QscR-Selective Quorum-Sensing Inhibition Screening in Pseudomonas aeruginosa

This compound is appropriate for academic or industrial anti-virulence screening programs that require a QscR-preferring probe with a balanced hydrophobic/hydrophilic binding profile. Its demonstrated dual-mode CYS A:199 engagement [1] makes it suitable for structure–activity relationship (SAR) campaigns focused on the QscR receptor, where LasI-sparing activity is desired to deconvolute receptor-specific QS phenotypes.

Control Ligand for Differentiating Acylthiourea vs. Sulfonamide QS Modulator Chemotypes

Because the compound's interaction balance at QscR is explicitly contrasted with that of Sulfamerazine and Sulfaperin [1], it can serve as a chemotype control in competitive binding assays or MD simulation benchmarks. This allows researchers to test whether an observed biological effect is chemotype-specific or general to QscR ligand occupancy.

Computational Chemistry Benchmarking and Pharmacophore Model Refinement

The published docking and interaction data provide a foundation for validating in silico QscR models [1]. Procurement of the compound enables experimental follow-up (e.g., thermal shift assays or SPR) to calibrate scoring functions against a non-sulfonamide, non-AHL scaffold, thereby improving virtual screening throughput for novel QS inhibitors.

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